2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one

Catalog No.
S704586
CAS No.
20348-09-8
M.F
C7H6N2O2
M. Wt
150.13 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one

CAS Number

20348-09-8

Product Name

2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one

IUPAC Name

4H-pyrido[3,2-b][1,4]oxazin-3-one

Molecular Formula

C7H6N2O2

Molecular Weight

150.13 g/mol

InChI

InChI=1S/C7H6N2O2/c10-6-4-11-5-2-1-3-8-7(5)9-6/h1-3H,4H2,(H,8,9,10)

InChI Key

ANHQLUBMNSSPBV-UHFFFAOYSA-N

SMILES

C1C(=O)NC2=C(O1)C=CC=N2

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC=N2

Herbicidal Application

Specific Scientific Field: Agronomy and Plant Science

Summary of the Application: The compound “2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one” has been found to possess herbicidal properties and is particularly useful as pre-emergent herbicides .

Methods of Application or Experimental Procedures: The compound is applied as a pre-emergent herbicide, which means it is used before the unwanted plants have emerged from the soil .

Results or Outcomes: The application of this compound as a pre-emergent herbicide has been found to effectively control undesired vegetation .

Nonsteroidal Mineralocorticoid Antagonists

Specific Scientific Field: Medicinal Chemistry

Summary of the Application: Morpholino-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-ones, a derivative of the compound, have been identified as nonsteroidal mineralocorticoid antagonists .

Methods of Application or Experimental Procedures: The compound is used in the synthesis of nonsteroidal mineralocorticoid antagonists, which are drugs that block the effects of mineralocorticoid hormones in the body .

Results or Outcomes: The synthesized nonsteroidal mineralocorticoid antagonists have been found to be effective in blocking the effects of mineralocorticoid hormones .

Synthesis of Quinazolinbenzoxazine Derivatives

Specific Scientific Field: Organic Chemistry

Summary of the Application: The compound “2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one” has been used in the synthesis of quinazolinbenzoxazine derivatives .

Methods of Application or Experimental Procedures: The compound is used as a building block in the synthesis of quinazolinbenzoxazine derivatives .

Inducing Apoptosis of Hepatocellular Carcinoma Cells

Specific Scientific Field: Cancer Research

Summary of the Application: N-Substituted Pyrido-1,4-Oxazin-3-Ones, a derivative of the compound, have been found to induce apoptosis of hepatocellular carcinoma cells by targeting the NF-κB signaling pathway .

Methods of Application or Experimental Procedures: The compound is used in the synthesis of N-Substituted Pyrido-1,4-Oxazin-3-Ones, which are then applied to hepatocellular carcinoma cells .

Results or Outcomes: The application of these derivatives has been found to effectively induce apoptosis in hepatocellular carcinoma cells .

Synthesis of Electrochromic Polymers

Specific Scientific Field: Material Science

Summary of the Application: The compound “2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one” has been used in the synthesis of electrochromic polymers .

Methods of Application or Experimental Procedures: The compound is used as a building block in the synthesis of electrochromic polymers .

Results or Outcomes: The synthesized electrochromic polymers exhibited saturated green in the neutral state and pale green in the oxidized state with optical band gaps of 1.44 eV and 1.39 eV, respectively .

Anti-Cancer Agents

Summary of the Application: A series of novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives, which are considered as the pharmacophores of some antitumor drugs, were designed by introducing an alkyl or aralkyl and a sulfonyl group .

Methods of Application or Experimental Procedures: The compound is used in the synthesis of these derivatives, which are then applied to cancer cells .

Results or Outcomes: All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0μM and 100μM against cancer cells .

  • Origin: Information on the natural occurrence or specific synthesis route for pyridooxazinone is not readily available in scientific literature.
  • Significance: Limited research exists on pyridooxazinone. However, the presence of nitrogen and oxygen heterocycles suggests potential applications in medicinal chemistry or material science [].

Molecular Structure Analysis

  • Pyridooxazinone possesses a bicyclic structure. One ring is a pyridine, a six-membered aromatic ring with a nitrogen atom. The second ring is a five-membered oxazine ring containing an oxygen and a nitrogen atom. These rings are fused together at positions 3 and 2 of the pyridine and positions 2 and 3 of the oxazine ring, respectively [].
  • A notable aspect is the presence of a tautomeric equilibrium between the lactam (with a carbonyl group) and the enamine form (with a double bond between the nitrogen and the carbon next to the carbonyl) [].

Chemical Reactions Analysis

  • Synthesis: Specific routes for synthesizing pyridooxazinone are not well documented in scientific literature.
  • Decomposition: Information on the decomposition pathways of pyridooxazinone is not available.
  • Other Reactions: Due to the presence of the lactam/enamine tautomerism, pyridooxazinone might participate in reactions typical for lactams or enamines. However, specific reactions require further investigation [].

Physical And Chemical Properties Analysis

  • Data on physical and chemical properties such as melting point, boiling point, solubility, and stability is currently unavailable.

There is no current research available on the mechanism of action of pyridooxazinone.

  • No data on the safety profile of pyridooxazinone, including flammability, reactivity, or toxicity, is available in scientific literature. Due to the presence of nitrogen heterocycles, it's advisable to handle this compound with caution until proper safety information is established.

XLogP3

0.1

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

20348-09-8

Wikipedia

2H-Pyrido[3,2-b][1,4]oxazin-3(4H)-one

Dates

Modify: 2023-08-15

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